Ethyl 3-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate
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Overview
Description
Ethyl 3-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that contains a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of ethyl cyanoacetate with appropriate triazole derivatives under specific conditions. One common method involves the use of a base such as triethylamine in an ethanol solvent, where the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can form different heterocyclic structures through cyclization reactions.
Condensation Reactions: It can undergo condensation with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide (DMF) or ethanol. Reaction conditions often involve heating to moderate temperatures to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, condensation reactions with aldehydes can yield various substituted triazole derivatives, while cyclization reactions can produce fused ring systems .
Scientific Research Applications
Ethyl 3-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Ethyl 3-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: A precursor in the synthesis of Ethyl 3-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate, used in various organic reactions.
Cyanoacetohydrazide: Another compound with a cyano group, used in the synthesis of heterocyclic compounds.
1-Ethyl-3-methylimidazolium acetate: An ionic liquid used in similar synthetic applications.
Uniqueness
This compound is unique due to its specific triazole structure, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
ethyl 5-(cyanomethyl)-2-methyl-1,2,4-triazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-3-14-8(13)7-10-6(4-5-9)11-12(7)2/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHUQGXGXPVEMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1C)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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